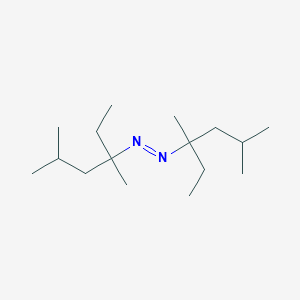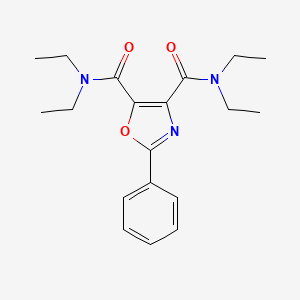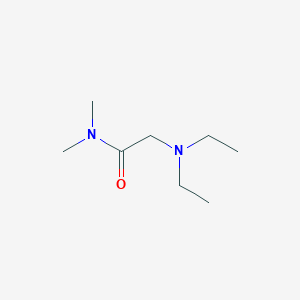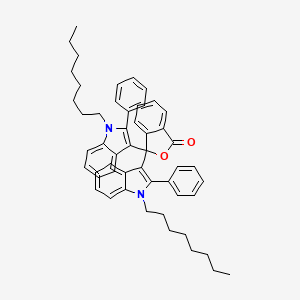
3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is a complex organic compound that features a benzofuran core substituted with indole and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Indole Substitution: The indole groups can be introduced via electrophilic substitution reactions.
Phenyl and Octyl Group Addition: These groups can be added through Friedel-Crafts alkylation and acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and benzofuran moieties.
Reduction: Reduction reactions could be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or modify substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays or as a fluorescent probe.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, in a biological context, the compound might interact with specific proteins or enzymes, altering their function. In materials science, its electronic properties would be of primary interest, influencing how it interacts with light or electrical fields.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Bis(1-alkyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different alkyl groups.
3,3-Bis(1-aryl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Variants with different aryl groups.
Uniqueness
The uniqueness of “3,3-Bis(1-octyl-2-phenyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” lies in its specific substitution pattern, which can impart unique electronic, photophysical, or biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
50293-10-2 |
|---|---|
Molekularformel |
C52H56N2O2 |
Molekulargewicht |
741.0 g/mol |
IUPAC-Name |
3,3-bis(1-octyl-2-phenylindol-3-yl)-2-benzofuran-1-one |
InChI |
InChI=1S/C52H56N2O2/c1-3-5-7-9-11-25-37-53-45-35-23-20-32-42(45)47(49(53)39-27-15-13-16-28-39)52(44-34-22-19-31-41(44)51(55)56-52)48-43-33-21-24-36-46(43)54(38-26-12-10-8-6-4-2)50(48)40-29-17-14-18-30-40/h13-24,27-36H,3-12,25-26,37-38H2,1-2H3 |
InChI-Schlüssel |
FLMKPEOZXWVQGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4(C5=CC=CC=C5C(=O)O4)C6=C(N(C7=CC=CC=C76)CCCCCCCC)C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
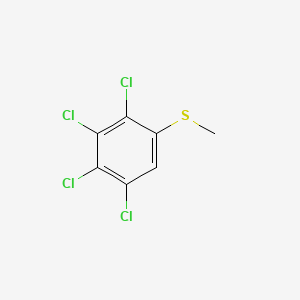



![Benzene, 1-methyl-4-[[[(4-methylphenyl)sulfinyl]methyl]thio]-](/img/structure/B14649777.png)



![5-Phenylpyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14649796.png)
